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molecular formula C14H11NO2 B8708124 6-Phenyl-4H-benzo[1,4]oxazin-3-one

6-Phenyl-4H-benzo[1,4]oxazin-3-one

Cat. No. B8708124
M. Wt: 225.24 g/mol
InChI Key: YPWCRGUKUYPABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093238B2

Procedure details

Using 2-amino-4-phenylphenol (1 g, 5.4 mmol), triethylamine (0.97 mL, 7.0 mmol) and chloroacetyl chloride (0.72 g, 5.9 mmol) in THF (35 mL) followed by sodium hydride (0.27 g of a 60% suspension in oil, 6 mmol) to yield the title compound as a pale yellow solid (1.2 g, 91%). δH (DMSO-d6) 4.62 (2H, s), 7.29-7.56 (8H, m), 10.81 (1H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step Two
Quantity
0.72 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
35 mL
Type
solvent
Reaction Step Six
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:4][C:3]=1[OH:14].C(N(CC)CC)C.Cl[CH2:23][C:24](Cl)=[O:25].[H-].[Na+]>C1COCC1>[C:8]1([C:6]2[CH:5]=[CH:4][C:3]3[O:14][CH2:23][C:24](=[O:25])[NH:1][C:2]=3[CH:7]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)C1=CC=CC=C1)O
Step Two
Name
Quantity
0.97 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.72 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=CC2=C(NC(CO2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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